(Oct-1-yn-3-yl)benzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
89329-70-4 |
|---|---|
Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
oct-1-yn-3-ylbenzene |
InChI |
InChI=1S/C14H18/c1-3-5-7-10-13(4-2)14-11-8-6-9-12-14/h2,6,8-9,11-13H,3,5,7,10H2,1H3 |
InChI Key |
CCGUQTSITIQJJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C#C)C1=CC=CC=C1 |
Origin of Product |
United States |
Reactivity and Transformations of Oct 1 Yn 3 Yl Benzene Derivatives
Cyclization Reactions of Arylalkynes
Cyclization reactions of arylalkynes are powerful methods for constructing cyclic and polycyclic frameworks. These transformations can be initiated by various catalysts, leading to a diverse range of products.
Gold-Catalyzed Annulations to Form Benzene (B151609) and Cyclopentene (B43876) Scaffolds
Gold(I) catalysts are exceptionally effective in activating the triple bonds of arylalkynes, facilitating cyclization reactions under mild conditions. mdpi.comencyclopedia.pub This approach is a versatile strategy for building benzene rings, which are fundamental units in many natural products and pharmaceuticals. mdpi.com The gold-catalyzed cyclization of arylalkyne substrates avoids the often harsh conditions required by traditional [2+2+2] or [4+2] cycloaddition reactions. mdpi.com
Gold(I)-catalyzed annulations provide access to a wide array of benzene derivatives. mdpi.comencyclopedia.pub For instance, arene-diyne substrates can undergo a double gold(I)-activated cyclization to form substituted naphthalene (B1677914) derivatives. encyclopedia.pub Similarly, building blocks containing a 1,5-enyne system, formed from arylalkynes and enol ethers, can cycloisomerize in the presence of a gold(I) catalyst to yield multisubstituted naphthalenes. encyclopedia.pub
In addition to benzene rings, gold catalysis is instrumental in constructing cyclopentene derivatives. mdpi.comencyclopedia.pub Arylalkynes featuring acetal (B89532) groups have proven to be excellent substrates for these transformations. In a notable example, a gold-catalyzed strategy was developed for the enantioselective synthesis of β-alkoxy indanone derivatives. encyclopedia.pub The proposed mechanism involves the activation of the alkyne by the gold catalyst, which triggers the migration of an alkoxy group to form an oxonium intermediate, leading to the final cyclopentene product. encyclopedia.pub Other complex cyclopentene-containing structures, such as benzofulvenes, dibenzopentalenes, and indenones, can also be synthesized using various arylalkyne substrates and gold(I) catalysis. mdpi.com
| Substrate Type | Catalyst System | Product Scaffold | Reference |
|---|---|---|---|
| Arene-diynes | Gold(I) | β-substituted Naphthalenes | encyclopedia.pub |
| Arylalkyne-enolether (1,5-enyne) | Gold(I) | Multisubstituted Naphthalenes | encyclopedia.pub |
| Arylalkynes with acetal moieties | Gold(I) | β-alkoxy Indanones | encyclopedia.pub |
| Substituted 1,5-diynes | Gold(I) | Indeno[1,2-c]furans | mdpi.com |
Synthesis of Furan (B31954) and Pyran Derivatives via Arylalkyne Cyclizations
Furan and pyran derivatives are important heterocyclic scaffolds found in many bioactive compounds. mdpi.comencyclopedia.pub Cyclization reactions of functionalized arylalkynes provide efficient routes to these structures. Gold(I) catalysis is a prominent method for these transformations, enabling the construction of polycyclic furans, benzofurans, polycyclic pyrans, and benzopyrans. mdpi.comencyclopedia.pub
Various arylalkyne substrates can be employed. For example, 1,5-enyne substrates are valuable building blocks for constructing furan- and pyran-containing heterocycles via gold-catalyzed reactions. mdpi.comencyclopedia.pub Alkyne-phenol substrates can also undergo gold-catalyzed tandem cyclizations to yield benzofuran (B130515) derivatives. mdpi.comencyclopedia.pub Furthermore, propargyl diazoacetates have been used to synthesize furan derivatives through a gold(I)-catalyzed tandem process involving water. mdpi.com
Mercury(II) salts have also been historically used to catalyze the cyclization of unsaturated systems. beilstein-journals.orgnih.gov For instance, alkynoic acids can cyclize in the presence of mercury(II) salts to form furan- and pyran-like structures, such as γ-methylene butyrolactones. beilstein-journals.orgnih.gov Similarly, 1-alkyn-5-ones can undergo effective cyclization catalyzed by Hg(OTf)₂ to produce 2-methylfuran (B129897) derivatives under very mild conditions. beilstein-journals.org The cyclization of 1,4-dihydroxy-5-alkyne derivatives with a Hg(OTf)₂ catalyst leads to tetrahydropyran (B127337) derivatives. nih.gov
| Catalyst | Substrate | Product Type | Reference |
|---|---|---|---|
| Gold(I) | Alkyne-phenol substrates | Benzofuran derivatives | mdpi.comencyclopedia.pub |
| Gold(I) | Propargyl diazoacetates | Furan derivatives | mdpi.com |
| Hg(OTf)₂ | 1-Alkyn-5-ones | 2-Methylfuran derivatives | beilstein-journals.org |
| Hg(OTf)₂ | 1,4-dihydroxy-5-alkyne derivatives | Tetrahydropyran derivatives | nih.gov |
| Hg(II) salt | 1-alkynyl-2,3-epoxy alcohols | 2,3-dihydropyranone derivatives | nih.gov |
Visible-Light-Induced Cascade Cyclizations
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling novel transformations under mild conditions. In the context of arylalkynes, visible-light-induced cascade reactions have been developed to construct complex heterocyclic systems. acs.orgnih.govresearchgate.net
One such process involves the reaction of 2-vinyloxy arylalkynes with thiosulfonates, initiated by visible light. acs.orgnih.govfigshare.com This cascade reaction leads to the unexpected formation of thio-substituted dibenzofuran (B1670420) derivatives in moderate yields. acs.orgnih.gov Mechanistic investigations have revealed that the key intermediate is the thiosulfonylation product of the 2-vinyloxy arylalkyne. nih.govresearchgate.net The subsequent aromatization step, which forms the final dibenzofuran product, is facilitated by an additive, such as a disulfide, which acts as a hydrogen abstraction agent. nih.govfigshare.com This reaction represents a new mode for the construction of polycyclic oxygen heterocycles. acs.orgresearchgate.net The process typically employs a photocatalyst like Na₂-Eosin Y and is conducted at elevated temperatures under an inert atmosphere. researchgate.net
Hydrofunctionalization Reactions
Hydrofunctionalization reactions of alkynes involve the addition of an H-X moiety across the carbon-carbon triple bond, providing a direct and atom-economical route to functionalized alkenes and alkanes. For arylalkynes, these reactions are crucial for synthesizing valuable building blocks.
Hydroamination of Arylalkynes
The hydroamination of alkynes, the addition of an N-H bond across a triple bond, is a highly atom-efficient method for synthesizing enamines and amines. oup.comnih.gov Transition-metal catalysis has been pivotal in advancing this field, offering alternatives to traditional condensation methods that often require harsh conditions. oup.com
Copper-catalyzed systems have been developed for the selective hydroamination of internal arylalkynes. nih.govnih.gov These reactions can proceed via two distinct pathways: a direct hydroamination to yield (E)-enamines or a reductive hydroamination to produce α-branched alkylamines. nih.gov The choice of pathway can be controlled by the presence or absence of a protic additive, such as an alcohol. nih.govnih.gov In the absence of an alcohol, electrophilic amination of a vinylcopper intermediate leads to the enamine. nih.gov In the presence of an alcohol, the vinylcopper intermediate is protonated to an alkene, which then undergoes a second hydrocupration and subsequent electrophilic amination to give the alkylamine. nih.gov The regioselectivity of the initial hydrocupration step is crucial; for aryl alkynes, Markovnikov addition is typically observed. thieme-connect.com
Other catalytic systems have also been explored. A sequential Zr/Cu catalysis has been developed for the formal anti-Markovnikov hydroamination of terminal aryl alkynes, providing access to enamines with high regioselectivity under mild conditions. oup.com Additionally, NiH-catalyzed hydroamination/cyclization cascades have been used to rapidly access quinoline (B57606) structures from internal aryl alkynes and anthranils, which serve as electrophilic aminating agents. dicp.ac.cn
| Catalyst System | Alkyne Type | Product | Selectivity | Reference |
|---|---|---|---|---|
| Copper Hydride (CuH) | Internal Arylalkyne | (E)-Enamine or Alkylamine | Controlled by alcohol additive | nih.govnih.gov |
| Sequential Zr/Cu | Terminal Arylalkyne | Enamine | Anti-Markovnikov | oup.com |
| Nickel Hydride (NiH) | Internal Arylalkyne | Quinoline | Hydroamination/cyclization cascade | dicp.ac.cn |
| Copper Hydride (CuH) | Arylalkyne | Alkylamine | Markovnikov | thieme-connect.com |
Hydroarylation and Related Additions
Hydroarylation of alkynes, the addition of an aryl C-H bond across the triple bond, is a direct method for synthesizing multisubstituted arylalkenes. rsc.org Various catalytic systems have been developed to achieve this transformation with high selectivity.
Nickel-catalyzed hydroarylation of alkynes using arylboron compounds in the presence of a proton source is an effective method for producing a range of multisubstituted alkenylarenes and dienylarenes. rsc.org A diastereodivergent hydroarylation of terminal alkynes has been achieved using tandem catalysis with a combination of palladium and copper catalysts. nih.gov This system allows for the highly selective synthesis of both E and Z diastereoisomers of aryl alkenes from the same starting materials, with the selectivity controlled by the stoichiometry of an alcohol additive. nih.gov The Z-selective reaction proceeds through a tandem Sonogashira coupling and catalytic semireduction, while the E-selective pathway involves an additional catalytic isomerization step. nih.gov
Platinum(II) or Gold(I) catalysts can promote the intramolecular hydroarylation of aryl alkynes, which proceeds via endo-dig cyclization pathways. nih.gov For terminal alkynes, B(C₆F₅)₃ has been used as a catalyst for hydroarylation with phenols at room temperature, leading to the efficient synthesis of 2-gem-vinylphenols. bohrium.com The reaction is proposed to proceed through the activation of the phenol (B47542) by the Lewis acid B(C₆F₅)₃, followed by protonation and a Friedel-Crafts-type reaction. bohrium.com An efficient gold-catalyzed intermolecular hydroarylation of terminal alkynes has also been developed using a bifunctional ligand under mild conditions. acs.org
Radical Transformations Involving Arylalkyne Intermediates
Radical reactions involving arylalkynes like (oct-1-yn-3-yl)benzene serve as powerful methods for carbon-carbon and carbon-heteroatom bond formation. These reactions often proceed through vinyl radical intermediates, which can be trapped by various radical acceptors or undergo further transformations.
One notable transformation is the photocatalytic reductive functionalization of aryl alkynes. acs.org Through a single electron transfer (SET) reduction mediated by CO₂˙⁻, alkyne radical anions are formed. acs.org The fate of these intermediates depends on the substituents. For instance, in the presence of an appropriate radical acceptor, these vinyl radical intermediates can undergo cross-coupling or cyclization-elimination cascades. acs.org
Radical cyclizations are another important class of reactions. For example, alkynyl aryl ketones can undergo radical cyclization to form thiochromones and chromones. rsc.org Visible-light-promoted radical cascade cyclizations of 2-vinyloxy arylalkynes have also been developed to synthesize substituted benzofurans. acs.org These reactions often exhibit good functional group tolerance and proceed under mild conditions. acs.org
A general strategy for the difunctionalization of alkynes involves the atom-transfer radical cyclization (ATRC). mdpi.com In this process, a radical generated from the homolytic cleavage of a carbon-halogen bond undergoes cyclization, followed by coupling with a radical species. mdpi.com
The 1,2-dithiocyanation of internal alkynes can be achieved without a transition metal, using sodium persulfate and potassium thiocyanate (B1210189). acs.orgacs.org This reaction proceeds via a radical/polar pathway, where a thiocyanate radical adds to the alkyne, forming a carbon-centered radical that is then oxidized to a carbocation before reacting with a thiocyanate anion. acs.orgacs.org
Table 1: Examples of Radical Transformations of Arylalkynes
| Reaction Type | Substrate Type | Reagents/Conditions | Product Type | Yield (%) |
| Reductive Hydroalkylation | Arylpropiolate Esters | Photocatalyst, CO₂˙⁻, Olefin | Hydroalkylated Products | - |
| Reductive Arylalkenylation | Arylalkynyl Sulfones | Photocatalyst, CO₂˙⁻, Diarylethylenes | 1,3-Diarylsubstituted Naphthalenes | - |
| Radical Cyclization | Alkynyl Aryl Ketones | Oxone®, CH₃CN, 82 °C | 3-Organylselanylthiochromones | 55-95 rsc.org |
| bis(Difluoromethylation)/Cyclization | 2-Vinyloxy Arylalkynes | Visible light | bis(Difluoromethyl)-substituted Benzofurans | Moderate to Good acs.org |
| 1,2-Dithiocyanation | Internal Alkynes | Na₂S₂O₈, KSCN, Toluene, RT | 1,2-Dithiocyanated Alkenes | Good to Excellent acs.org |
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring of Arylalkynes
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.orglibretexts.org In the context of this compound, the phenyl ring can be targeted by various electrophiles, leading to the substitution of a hydrogen atom. savemyexams.com The alkynyl substituent influences the reactivity and regioselectivity of these reactions.
The general mechanism involves the attack of the aromatic π-system on a strong electrophile, forming a resonance-stabilized carbocation intermediate known as a benzenonium ion. libretexts.orgchemistrytalk.orgmasterorganicchemistry.com Subsequent loss of a proton restores the aromaticity, yielding the substituted product. libretexts.orgmasterorganicchemistry.com Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com
The substituent already present on the benzene ring dictates the position of the incoming electrophile. libretexts.org Substituents are classified as either activating or deactivating and as ortho/para-directing or meta-directing. libretexts.org Activating groups increase the rate of reaction compared to benzene, while deactivating groups decrease it. libretexts.org
The alkynyl group is generally considered to be a deactivating group due to the sp-hybridized carbons' electron-withdrawing inductive effect. However, it typically directs incoming electrophiles to the ortho and para positions. This directing effect is attributed to the ability of the alkyne to stabilize the positive charge in the arenium ion intermediate through resonance, particularly when the attack is at the ortho or para position.
Table 2: Common Electrophilic Aromatic Substitution Reactions
| Reaction | Electrophile (E⁺) | Typical Reagents |
| Nitration | NO₂⁺ (Nitronium ion) | Conc. HNO₃, Conc. H₂SO₄ studymind.co.uk |
| Halogenation | Cl⁺, Br⁺, I⁺ | Cl₂, Br₂, I₂ with a Lewis acid catalyst (e.g., FeCl₃, AlBr₃) savemyexams.com |
| Sulfonation | SO₃ | Fuming H₂SO₄ |
| Friedel-Crafts Alkylation | R⁺ (Carbocation) | R-Cl, Lewis acid (e.g., AlCl₃) |
| Friedel-Crafts Acylation | R-C=O⁺ (Acylium ion) | R-COCl, Lewis acid (e.g., AlCl₃) |
Rearrangement Reactions and Isomerizations
Internal alkynes such as this compound can undergo various rearrangement and isomerization reactions, often catalyzed by transition metals or strong bases. These reactions can lead to the formation of structural isomers like allenes, dienes, or other alkynes.
One significant transformation is the isomerization of internal alkynes to allenes. This can be achieved using transition metal complexes, such as those of iridium, which can facilitate the C-H bond activation required for the 1,3-hydrogen shift. nih.gov The mechanism is thought to proceed through either an insertion-elimination of a metal-hydride or a π-allyl type pathway. nih.gov
Another type of isomerization is the "alkyne zipper" reaction, where an internal alkyne migrates along a hydrocarbon chain to a terminal position. mdpi.com This contra-thermodynamic process is typically carried out under strongly basic conditions. mdpi.com The mechanism is believed to involve a series of deprotonation and reprotonation steps, effectively moving the triple bond down the chain. mdpi.com
Internal alkynes can also isomerize to conjugated 1,3-dienes, a reaction that can be catalyzed by rhodium complexes in the presence of a promoter like an azomethine imine. rsc.org
Furthermore, internal alkynes can rearrange to vinylidene complexes when treated with certain cationic ruthenium and iron complexes. oup.com This transformation involves the 1,2-migration of one of the alkyne's substituents. Studies on substituted aryl groups have shown that the migratory aptitude is influenced by the electronic nature of the substituent, with electron-withdrawing groups migrating more readily. oup.com
Table 3: Isomerization and Rearrangement Reactions of Internal Alkynes
| Reaction Type | Catalyst/Reagent | Product | Key Features |
| Isomerization to Allene (B1206475) | Iridium(III) pincer complex nih.gov | Disubstituted Allene | Proceeds via C-H bond activation. nih.gov |
| Alkyne Zipper Reaction | Strong Base (e.g., KNH₂) | Terminal Alkyne | Contra-thermodynamic process. mdpi.com |
| Isomerization to 1,3-Diene | Rhodium/binap complex, azomethine imine rsc.org | 1,3-Diene | Effective for unactivated internal alkynes. rsc.org |
| Isomerization to Vinylidene | Cationic Ru or Fe complexes oup.com | Vinylidene Complex | Involves 1,2-migration of a substituent. oup.com |
Stereochemical Aspects and Asymmetric Synthesis
Asymmetric Construction of Chiral Alkynes
The development of methods for the asymmetric synthesis of chiral alkynes has been a significant area of research. These strategies aim to control the formation of the stereocenter, leading to an excess of one enantiomer.
Enantioselective Formation of 1-Alken-3-ols and Related Chiral Moieties
The synthesis of chiral propargyl alcohols, such as 1-octyn-3-ol, is a fundamental step towards accessing chiral alkynes like (Oct-1-yn-3-yl)benzene. thermofisher.comchemspider.com One prominent method for achieving this is through the asymmetric reduction of the corresponding ynone. For instance, Noyori's asymmetric transfer hydrogenation can be employed to reduce an enynone, followed by esterification, to produce a chiral enynyl ester. nih.gov This methodology provides a pathway to chiral building blocks that can be further elaborated.
Another approach involves the Zr-catalyzed asymmetric carboalumination of alkenes (ZACA reaction). This method has been successfully used to synthesize a variety of chiral alcohols, including those with chirality at positions remote from the hydroxyl group, with high enantiomeric purity (≥99% ee). pnas.org
Catalytic Asymmetric Hydrogenation of Propargylic Ketones
Catalytic asymmetric hydrogenation of propargylic ketones represents a direct and atom-economical method for producing chiral propargylic alcohols. Ruthenium complexes, particularly those with chiral diphosphine and amine-based ligands, have demonstrated high catalytic activity and enantioselectivity in the hydrogenation of various ketones. nih.gov These catalysts can operate under neutral to slightly basic conditions. Furthermore, η6-arene/TsDPEN–Ru and MsDPEN–Cp*Ir catalysts are effective for asymmetric hydrogenation under slightly acidic conditions, expanding the scope of applicable substrates. nih.gov The choice of catalyst and reaction conditions can be tailored to achieve high enantiomeric excess for a wide range of chiral secondary alcohols. nih.gov Iridium-catalyzed asymmetric hydrogenation has also shown remarkable efficiency, achieving very high turnover numbers with excellent enantioselectivity. chinesechemsoc.org
| Catalyst System | Conditions | Substrate Type | Enantioselectivity |
| Ru complexes with chiral diphosphines and amine ligands | Neutral to slightly basic | Ketones | High |
| η6-arene/TsDPEN–Ru and MsDPEN–Cp*Ir catalysts | Slightly acidic | Ketones | High |
| Zhou iridium catalyst | - | Dialkyl ketones | Excellent |
Asymmetric Alkylative Coupling Reactions
Asymmetric alkylative coupling reactions provide a powerful tool for the construction of chiral centers. Nickel-catalyzed enantioselective alkylative coupling of alkynes and aldehydes, for example, can produce chiral allylic alcohols with tetrasubstituted olefins in high yields and excellent enantioselectivities. organic-chemistry.org This reaction often utilizes chiral spiro phosphoramidite (B1245037) ligands. organic-chemistry.org Similarly, copper-catalyzed asymmetric allylic alkylation of terminal alkynes is a valuable method for preparing chiral 1,4-enynes, which are versatile synthetic intermediates. beilstein-journals.org These reactions can create tertiary stereocenters at the propargylic position with high enantioselectivity. beilstein-journals.org
The A³ coupling (aldehyde-alkyne-amine) is another significant reaction for generating chiral propargylamines. mdpi.com The use of chiral ligands, such as QUINAP with CuBr, can induce high enantioselectivity, particularly with aliphatic aldehydes. mdpi.com
Organocatalytic Approaches to Chiral Arylalkynes
Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of metals. nih.govsnnu.edu.cn Chiral phosphoric acids, for instance, can catalyze the enantioselective construction of axially chiral compounds. nih.govnih.gov These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding, leading to highly enantioselective transformations. nih.gov For example, organocatalytic approaches have been developed for the synthesis of axially chiral styrenes and arylindoles with good yields and high enantioselectivities. nih.gov While direct organocatalytic methods for simple chiral arylalkynes like this compound are less common, the principles can be applied to the synthesis of more complex chiral alkyne-containing structures. rsc.org
Merging Catalysis for Chiral Building Blocks
The combination of different catalytic systems in a one-pot reaction, known as merging catalysis, offers an efficient route to complex chiral molecules from simple starting materials. A notable example is the merging of gold(I) catalysis and biocatalysis. chemrxiv.orgacs.orgacs.orgchemrxiv.org In this approach, a gold(I)-catalyzed hydration of an alkyne can be followed by a transaminase-catalyzed reductive amination to produce enantioenriched chiral amines. chemrxiv.orgacs.orgacs.org This one-pot, sequential relay catalysis has been shown to be effective for a range of substrates, yielding products with high enantiomeric excess. acs.org This strategy highlights the potential for combining the unique reactivity of different catalysts to access valuable chiral building blocks. chemrxiv.org
Diastereoselective Control in Arylalkyne Transformations
When a molecule already contains a stereocenter, any subsequent reaction that creates a new stereocenter can lead to the formation of diastereomers. Controlling the stereochemical outcome of such reactions is known as diastereoselective control. numberanalytics.comnumberanalytics.com In the context of transformations involving arylalkynes, controlling diastereoselectivity is crucial for the synthesis of complex molecules with multiple stereocenters.
The choice of reaction conditions, including the catalyst, solvent, and temperature, can significantly influence the diastereomeric ratio of the products. numberanalytics.com For example, in cycloaddition reactions like the Diels-Alder reaction, the substituents on the reacting partners and the reaction conditions dictate the diastereoselectivity. numberanalytics.com Similarly, in aldol (B89426) reactions, the use of chiral catalysts or auxiliaries can lead to high diastereoselectivity. numberanalytics.comnumberanalytics.com
For arylalkyne transformations, the stereochemistry of the starting material can direct the stereochemical outcome of the reaction. For instance, in the light-induced phosphoric acid-catalyzed synthesis of N-arylpyrroles, excellent diastereoselectivities have been achieved by optimizing reaction conditions such as temperature and solvent. nih.gov This demonstrates that careful control over the reaction parameters can allow for the selective formation of one diastereomer over others in transformations involving chiral arylalkynes.
Chirality Transfer in Arylalkyne Reactions
Chirality transfer, a key concept in asymmetric synthesis, involves the transmission of stereochemical information from a chiral starting material or reagent to the product. In the context of arylalkyne reactions, this principle is elegantly applied to generate new stereocenters with a high degree of stereocontrol. While specific studies focusing exclusively on "this compound" are not prevalent in the reviewed literature, a wealth of information exists for structurally analogous chiral propargylic systems. These examples provide significant insight into the mechanisms and applications of chirality transfer in reactions involving a phenyl group attached to a chiral propargylic framework.
A notable example of chirality transfer is observed in the gold-catalyzed cycloisomerization of chiral enynyl esters. nih.gov Research in this area has demonstrated that a chiral center at the propargylic position, similar to the C3 position in "this compound", can effectively direct the stereochemical outcome of the reaction. In one study, a chiral (S)-1-(cyclohex-1-en-1-yl)oct-1-yn-3-yl ester was used as the substrate. nih.gov The reaction, catalyzed by a gold(I) complex, proceeds through a cascade of a 3,3-sigmatropic rearrangement and a Nazarov-type cyclization. nih.gov The chirality present in the starting material is substantially transferred to the final cyclopentenone product, achieving an enantiomeric excess (ee) of 67%. nih.gov This demonstrates that the stereochemistry of the propargylic hydroxyl group is crucial for the facial selectivity of the subsequent cyclization steps.
The efficiency of chirality transfer can be influenced by several factors, including the nature of the catalyst, the solvent, and the substituents on the alkyne. The following table summarizes the key findings from a study on gold-catalyzed chirality transfer:
| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Ph₃PAuCl / AgSbF₆ | (S)-1-(cyclohex-1-en-1-yl)oct-1-yn-3-yl acetate | Bicyclic cyclopentenone | 70 | 67 |
| Data sourced from a study on gold-catalyzed synthesis of chiral cyclopentadienyl (B1206354) esters. nih.gov |
Another significant area where chirality transfer is pivotal is in the copper-catalyzed asymmetric synthesis of allenes from prochiral propargylic substrates. unige.ch While not a direct reaction of an arylalkyne alcohol, this methodology highlights how a chiral ligand on the copper catalyst can induce chirality in the allene (B1206475) product formed from a substrate bearing a propargylic leaving group. This process involves the 1,3-substitution of a prochiral dichloro substrate with a Grignard reagent. The axial chirality of the resulting allene is controlled by the chiral ligand, demonstrating an external chirality transfer mechanism.
Furthermore, gold-catalyzed asymmetric isomerization and cyclization of propargyl sulfonamides showcase another facet of chirality transfer. In a relevant study, a chiral sulfonamide derived from (R)-4-methyl-N-(oct-3-yn-2-yl)benzenesulfonamide was utilized. nsf.gov The reaction, facilitated by a bifunctional phosphine (B1218219) ligand on the gold catalyst, proceeds with high diastereoselectivity to form chiral 3-pyrrolines. nsf.gov The stereochemistry of the final product is dictated by the initial chirality of the propargylic amine derivative. The table below presents the results for the cyclization of a model substrate:
| Ligand | Product Diastereomeric Ratio (cis/trans) | Yield (%) |
| (S)-L1 | >50/1 | 92 |
| Achiral L3 | 3/1 | 92 |
| Data from a study on gold-catalyzed asymmetric isomerization of propargyl sulfonamides. nsf.gov |
These examples collectively underscore the importance and versatility of chirality transfer in the asymmetric synthesis of complex molecules from arylalkyne precursors. The stereochemical information embedded in the chiral propargylic center of compounds structurally related to "this compound" serves as a powerful tool to control the three-dimensional architecture of the products in various metal-catalyzed transformations.
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Mechanisms in Arylalkyne Synthesis
The most prevalent method for synthesizing arylalkynes is the Sonogashira cross-coupling reaction. nih.govbeilstein-journals.org This reaction typically involves the coupling of a terminal alkyne (like 1-octyne) with an aryl halide (like iodobenzene) and is catalyzed by a palladium complex, often with a copper(I) co-catalyst. beilstein-journals.orgresearchgate.net While variations exist, the generally accepted mechanism proceeds through two interconnected catalytic cycles. researchgate.net
The primary palladium cycle is understood to involve three key steps:
Oxidative Addition : A low-valent Pd(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a square-planar Pd(II) intermediate, Ar-Pd(II)-X. researchgate.netacs.org This step is often the initiation point of the catalytic cycle. researchgate.net
Transmetalation : In the copper-cocatalyzed version, the terminal alkyne first reacts with a copper(I) salt in the presence of a base to form a copper acetylide species. This copper acetylide then transfers the alkynyl group to the Pd(II) complex, displacing the halide and forming an Ar-Pd(II)-alkynyl intermediate. In copper-free variants, the alkyne may coordinate directly to the palladium center, followed by deprotonation. chemrxiv.orgunibo.it
Reductive Elimination : The aryl and alkynyl groups, which are typically positioned cis to each other on the palladium center, couple to form the final arylalkyne product. researchgate.net This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. acs.org
Mechanistic studies, combining kinetic experiments, isotopic labeling, and in-situ spectroscopy, have been crucial in supporting this proposed cycle. For instance, the isolation of organonickel complexes has provided evidence for crucial intermediates in related nickel-catalyzed Sonogashira-type couplings. semanticscholar.org The role of the copper co-catalyst is multifaceted, facilitating the formation of the reactive acetylide and accelerating the transmetalation step, though its presence can sometimes lead to side reactions like alkyne homocoupling.
Computational Chemistry Methodologies Applied to Arylalkyne Systems
Computational chemistry provides powerful methods to simulate chemical systems at an atomic level, offering detailed information about reaction energetics and structures. openaccessjournals.comdaffodilvarsity.edu.bd For arylalkyne synthesis, these methods are used to map out potential energy surfaces, identify transition states, and understand the influence of ligands and solvents.
Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying catalytic reactions due to its balance of accuracy and computational cost. openaccessjournals.comwikipedia.org DFT calculations have been extensively applied to model the Sonogashira reaction and related arylalkyne syntheses. researchgate.netuci.edu
Researchers use DFT to:
Calculate Reaction Energetics : By computing the Gibbs free energies of reactants, intermediates, transition states, and products, a complete energy profile of the catalytic cycle can be constructed. researchgate.netunibo.it This helps to identify the rate-determining step of the reaction.
Optimize Geometries : DFT is used to determine the three-dimensional structures of all species along the reaction pathway, including the precise bond lengths and angles in highly unstable transition states. semanticscholar.org
Analyze Ligand Effects : The electronic and steric properties of ligands (e.g., phosphines) attached to the palladium catalyst significantly impact its reactivity. DFT can model how different ligands affect the energy barriers of key steps like oxidative addition and reductive elimination, aiding in catalyst design. researchgate.net
A model DFT study on a simplified Sonogashira system might reveal the relative energy barriers for the key mechanistic steps, as illustrated in the table below.
Table 1: Illustrative DFT-Calculated Energy Barriers for a Model Arylalkyne Synthesis
| Mechanistic Step | Description | Typical Calculated ΔG‡ (kcal/mol) |
|---|---|---|
| Oxidative Addition | Pd(0)L₂ + Ar-I → L₂Pd(II)(Ar)(I) | 15 - 20 |
| Transmetalation | L₂Pd(II)(Ar)(I) + Cu-C≡CR → L₂Pd(II)(Ar)(C≡CR) | 5 - 10 |
| Reductive Elimination | L₂Pd(II)(Ar)(C≡CR) → Pd(0)L₂ + Ar-C≡CR | 17 - 25 |
Note: Values are representative and can vary significantly based on the specific substrates, ligands, solvent model, and level of theory used in the calculation.
These calculations show that for many systems, either oxidative addition or reductive elimination is the rate-determining step. researchgate.net
While DFT is powerful, its computational cost can be prohibitive for very large systems that include explicit solvent molecules and complex ligands. To address this, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. wikipedia.org
In a QM/MM simulation:
The QM region , comprising the reacting core of the system (e.g., the palladium atom, the aryl group, and the alkyne), is treated with a high-accuracy quantum mechanical method like DFT.
The MM region , which includes the surrounding solvent molecules and peripheral parts of the ligands, is treated with a computationally less expensive classical molecular mechanics force field. daffodilvarsity.edu.bd
This approach allows for the study of catalysis in a more realistic, solvated environment, capturing effects that might be missed in gas-phase or implicit solvent models. Although less common than pure DFT studies for this specific reaction class, QM/MM is a growing area for understanding complex enzymatic or large-scale catalytic systems.
While DFT and QM/MM calculations typically focus on static structures and single reaction pathways, Molecular Dynamics (MD) simulations introduce the element of time and temperature. ebsco.com MD simulations model the physical motions of atoms and molecules, providing insights into the dynamic behavior of the catalytic system. ebsco.comresearchgate.net
Applications of MD in studying arylalkyne reactivity include:
Conformational Sampling : Catalysts and substrates are not static; they are flexible and can adopt multiple conformations. MD can explore this conformational landscape to identify the most stable and reactive geometries.
Solvent Effects : MD explicitly simulates the movement and interaction of hundreds or thousands of solvent molecules, providing a detailed picture of solvation shells and their influence on the reaction.
Mechanism of Bond Formation/Breaking : By using reactive force fields or combining MD with QM methods (ab initio MD), simulations can model the entire process of bond cleavage and formation over time, offering a "molecular movie" of the reaction. nih.govarxiv.org
QM/MM Methods for Complex Catalytic Cycles
Theoretical Studies on Aromaticity and Antiaromaticity in Arylalkyne Reactions
The phenyl group in (Oct-1-yn-3-yl)benzene is aromatic, and this aromaticity plays a role in its reactivity. Computational methods can quantify changes in aromaticity throughout a reaction. Techniques like Nucleus-Independent Chemical Shift (NICS) calculations are used to probe the magnetic properties at the center of an aromatic ring, providing a numerical value for its aromatic character.
Theoretical studies might investigate:
Aromaticity of Intermediates : How the aromaticity of the phenyl ring is affected when it coordinates to the palladium center in the oxidative addition intermediate.
Transition State Aromaticity : Whether the transition states of key steps gain or lose aromatic character, which can influence the energy barrier of that step.
While antiaromatic species are not typically formed as stable intermediates in standard arylalkyne synthesis, theoretical studies could explore their potential formation in side reactions or under specific catalytic conditions, particularly with heterocyclic or polycyclic aromatic substrates. uef.fimdpi.com
Prediction of Reactivity and Selectivity via Computational Models
A major goal of computational chemistry is to move from explaining observed results to predicting the outcomes of unknown reactions. uci.edunih.gov For arylalkyne synthesis, computational models are being developed to predict reactivity and selectivity, which can guide experimental work and accelerate catalyst discovery. nih.govnih.gov
These predictive models often rely on:
Quantitative Structure-Activity Relationships (QSAR) : By performing DFT calculations on a range of substrates and ligands, models can be built that correlate computed properties (e.g., activation energies, atomic charges, orbital energies) with experimentally observed outcomes (e.g., reaction yields).
Catalyst Screening : Instead of synthesizing and testing dozens of potential ligands, computational models can perform an in silico screening. By calculating the energy profiles for a reaction with a virtual library of ligands, researchers can identify the most promising candidates for experimental validation.
Table 2: Example of a Computational Screening Model for Ligand Selection
| Ligand (L) in PdL₂ | Key Computed Parameter (e.g., ΔG‡ of Reductive Elimination) | Predicted Outcome |
|---|---|---|
| Ligand A (Electron-rich, bulky) | 28 kcal/mol | Low Yield / Slow Reaction |
| Ligand B (Electron-neutral) | 22 kcal/mol | Moderate Yield |
This table is illustrative, showing how calculated energy barriers can be used to rank potential ligands before they are tested in the lab.
By combining DFT calculations with machine learning algorithms, more sophisticated models are emerging that can predict reaction outcomes with increasing accuracy, reducing the reliance on trial-and-error experimentation. acs.org
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For (Oct-1-yn-3-yl)benzene, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) signals and to establish the connectivity within the molecule.
To unambiguously assign the complex NMR spectra of organic compounds, a variety of 2D NMR experiments are utilized. rsc.orgmdpi.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.eduyoutube.com For this compound, COSY would reveal correlations between the protons of the octyl chain and between the protons on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing information about the molecule's stereochemistry and conformation. rsc.org
| 2D NMR Technique | Information Gained | Application for this compound |
| COSY | Shows proton-proton (¹H-¹H) couplings. sdsu.edu | Establishes connectivity within the octyl chain and the phenyl ring. |
| HSQC | Shows direct one-bond proton-carbon (¹H-¹³C) correlations. sdsu.edu | Assigns carbon signals based on attached protons. |
| HMBC | Shows long-range (2-3 bond) proton-carbon (¹H-¹³C) correlations. sdsu.edu | Confirms the connection between the phenyl group and the octynyl chain. |
| NOESY | Shows through-space correlations between protons. rsc.org | Determines the spatial arrangement and conformation of the molecule. |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. libretexts.org
For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would correspond to its molecular weight. The fragmentation pattern would likely show characteristic losses. A prominent fragment would be the phenyl cation or related species (m/z 77), which is indicative of a benzene ring. docbrown.info The cleavage of the octyl chain would also produce a series of fragment ions separated by 14 mass units (CH₂ groups). libretexts.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a molecule. doi.org This technique is essential for confirming the identity of a newly synthesized compound like this compound and distinguishing it from other compounds with the same nominal mass. For example, HRMS data has been used to confirm the structures of various alkyne-containing organic molecules. rsc.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. faccts.de
For this compound, the IR spectrum would be expected to show the following characteristic absorption bands:
C-H stretching (aromatic): Typically found in the region of 3100-3000 cm⁻¹. spectroscopyonline.com
C-H stretching (aliphatic): Found just below 3000 cm⁻¹. spectroscopyonline.com
C≡C stretching (alkyne): A weak to medium band around 2260-2100 cm⁻¹. The position and intensity can be influenced by substitution.
C=C stretching (aromatic): Bands in the 1600-1450 cm⁻¹ region.
C-H bending (aromatic): Bands in the fingerprint region that are characteristic of the substitution pattern of the benzene ring. spectroscopyonline.com
Raman spectroscopy provides complementary information. For instance, the C≡C stretching vibration, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. researchgate.net
| Functional Group | Expected IR Absorption Range (cm⁻¹) | Expected Raman Shift Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 spectroscopyonline.com | 3100-3000 |
| Aliphatic C-H Stretch | <3000 spectroscopyonline.com | <3000 |
| Alkyne C≡C Stretch | 2260-2100 | 2260-2100 researchgate.net |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 researchgate.net |
Electron Microscopy Techniques (SEM, TEM) for Morphological and Nanostructural Analysis
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology and nanostructure of materials. While typically applied to solid-state materials, polymers, or nanomaterials rather than small organic molecules in their pure form, they could be relevant if this compound is used to create larger assemblies, films, or functionalized surfaces.
SEM would provide information about the surface topography, shape, and size of micro or nanostructures formed from this compound derivatives.
TEM offers higher resolution and can be used to visualize the internal structure and crystallographic information of nanomaterials incorporating this compound.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical state of the elements within a material. micro.org.aueag.comlibretexts.org For this compound, XPS analysis provides critical information about the carbon and any heteroatoms present on the surface of a sample. The analysis involves irradiating the sample with a beam of X-rays, which causes the ejection of core-level electrons. libretexts.orgkratos.com The kinetic energy of these photoelectrons is measured, and from this, the binding energy of the electrons can be determined. libretexts.org This binding energy is unique to each element and its chemical environment, allowing for detailed chemical state analysis. micro.org.aueag.com
In the high-resolution C 1s spectrum of this compound, several distinct peaks corresponding to the different types of carbon atoms are expected. The aromatic carbon atoms of the phenyl group typically appear at a binding energy of approximately 284.5 eV for C=C bonds and slightly higher for C-C bonds, often referenced to adventitious carbon at 284.8 eV. acs.orgthermofisher.com The sp-hybridized carbons of the alkyne group (C≡C) are expected at a similar binding energy, while the sp3-hybridized carbons of the octyl chain (C-C and C-H) will also contribute to the main C 1s peak around 284.8 eV. thermofisher.comresearchgate.net The carbon atom attached to the phenyl ring and the alkyne group (the chiral center) will have a slightly different chemical shift due to its unique electronic environment.
Deconvolution of the C 1s spectrum allows for the quantification of these different carbon species. While direct XPS studies on this compound are not prevalent in the literature, data from analogous structures like phenylacetylenes and other functionalized aromatic hydrocarbons can be used to predict the expected binding energies. rsc.orgresearchgate.net For instance, studies on terminal alkynes on gold surfaces show distinct C 1s signals that can be resolved from other carbon types. ru.nlacs.org
A representative table of expected C 1s binding energies for this compound is presented below. These values are based on typical binding energies for similar functional groups found in the literature. thermofisher.comresearchgate.netresearchgate.netrsc.org
| Carbon Type | Functional Group | Expected Binding Energy (eV) | Reference |
|---|---|---|---|
| Aromatic | C=C (Phenyl) | ~284.5 | acs.orgthermofisher.com |
| Aliphatic | C-C, C-H (Octyl) | ~284.8 | thermofisher.comresearchgate.net |
| Alkynyl | C≡C | ~284.6 - 285.0 | thermofisher.com |
| Benzylic/Propargylic | C-Ph, C-C≡C | ~285.2 | researchgate.net |
Note: Actual binding energies can vary depending on instrument calibration, surface charging, and the specific chemical matrix.
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination
This compound possesses a chiral center at the C-3 position, meaning it can exist as a pair of enantiomers. The determination of the enantiomeric excess (e.e.), which measures the purity of a chiral sample, is crucial in asymmetric synthesis and for applications where stereochemistry is important. masterorganicchemistry.comic.ac.uk High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs) are the most common and reliable methods for this purpose. ic.ac.ukrsc.orgresearchgate.net
These techniques work by creating a chiral environment within the chromatographic column. The two enantiomers of the analyte interact differently with the CSP, leading to different retention times and, consequently, their separation. mdpi.com The choice of CSP is critical and often depends on the functional groups present in the analyte. For compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamate), are often effective. mdpi.comnih.gov These CSPs are known for their broad applicability and high enantiorecognition capabilities for a wide range of chiral compounds, including those with aromatic and alkyne functionalities. nih.gov
Direct enantiomeric separation of alkynes can sometimes be challenging due to the linear nature of the alkyne group, which may not provide strong chiral recognition interactions. nih.gov However, the presence of the phenyl group and the chiral center adjacent to it in this compound provides the necessary structural features for effective interaction with the CSP. The separation can be optimized by adjusting the mobile phase composition (in HPLC) or the temperature program (in GC). ic.ac.uknih.gov
While specific chromatographic conditions for this compound are not widely published, methods for structurally similar chiral propargylamines and alcohols serve as excellent starting points. nih.govnsf.govrsc.orgacs.org For example, HPLC analysis of chiral propargylamines often utilizes columns like Daicel Chiralpak IA, IB, or IC with mobile phases consisting of hexane/isopropanol mixtures. rsc.org
Below is a hypothetical, yet representative, data table for the chiral HPLC separation of this compound enantiomers, based on typical conditions for similar compounds. rsc.org
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | High-Performance Liquid Chromatography (HPLC) System | rsc.org |
| Column | Daicel Chiralpak IB (or similar polysaccharide-based CSP) | rsc.org |
| Mobile Phase | Hexane/Isopropanol (e.g., 95:5 v/v) | rsc.org |
| Flow Rate | 1.0 mL/min | rsc.org |
| Detection | UV at 254 nm | nih.gov |
| Temperature | 25 °C | nih.gov |
| Retention Time (Enantiomer 1) | tR1 (e.g., 10.5 min) | rsc.org |
| Retention Time (Enantiomer 2) | tR2 (e.g., 12.3 min) | rsc.org |
The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers in the chromatogram using the formula: e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100. masterorganicchemistry.com
Emerging Research Directions and Future Outlook in Oct 1 Yn 3 Yl Benzene Chemistry
Development of Novel Catalytic Systems for Arylalkyne Functionalization
The transformation of arylalkynes into more complex molecules heavily relies on the development of innovative catalytic systems. Traditional catalysts, often based on precious metals like palladium, platinum, and gold, have been instrumental. chinesechemsoc.orgkit.edu However, the focus is shifting towards more abundant and cost-effective 3d transition metals such as cobalt, iron, and nickel. chinesechemsoc.org These metals offer unique reactivity and selectivity, often proceeding through different mechanistic pathways compared to their noble counterparts. chinesechemsoc.org
Recent breakthroughs include the use of bifunctional heterobimetallic catalysts, which have demonstrated the ability to facilitate new types of C-N and C-C bond-forming reactions with excellent enantioselectivity. nih.gov For instance, copper(I) catalysis has been successfully employed for the selective condensation and bicycloaromatization of two different arylalkynes, leading to the direct synthesis of functionalized C-N axial biaryl compounds. nih.gov This ligand-free copper(I)-catalyzed reaction showcases high yields and broad functional group tolerance. nih.gov
Another promising area is dual catalysis, where two distinct catalytic cycles operate in concert to achieve a desired transformation. A notable example is the dual gold/photoredox-catalyzed C(sp)–H arylation of terminal alkynes with diazonium salts. rsc.org This method allows for the synthesis of diverse arylalkynes under mild, base-free conditions using visible light, expanding the utility of gold catalysis to C–H bond functionalization. rsc.org
Furthermore, researchers are exploring the use of frustrated Lewis pairs (FLPs) and even thermally activated γ-alumina as metal-free catalysts for alkyne activation. kit.edu These systems can mimic the reactivity of soft π-Lewis acids, inducing cycloisomerization reactions that were previously thought to be exclusive to gold or platinum catalysts. kit.edu
Advancements in Stereocontrol and Asymmetric Catalysis
Achieving high levels of stereocontrol in the functionalization of arylalkynes is a critical goal for the synthesis of chiral molecules with potential applications in pharmaceuticals and materials science. Asymmetric catalysis, which utilizes chiral catalysts to produce an excess of one enantiomer of a product, has seen significant progress.
Chiral pincer complexes, characterized by their rigid tridentate coordination framework, have emerged as powerful tools in asymmetric synthesis. mdpi.comresearchgate.net These complexes, often featuring transition metals like ruthenium, palladium, or nickel, allow for precise control over the stereochemical outcome of reactions such as hydrogenation, hydrophosphination, and hydrosilylation. mdpi.comresearchgate.net The tunability of the pincer ligand structure is key to achieving high enantioselectivity. researchgate.net
Oxazoline-containing ligands are another class of privileged chiral ligands that have been extensively used in asymmetric catalysis for over three decades. acs.org Their modular nature and the close proximity of the chiral center to the metal's active site allow for direct influence on the induced asymmetry in a wide range of reactions. acs.org For example, copper-catalyzed A3-coupling/silver-catalyzed carboxylation sequences using chiral oxazoline (B21484) ligands have been employed to synthesize chiral 2-oxazolidinones with excellent enantioselectivities. acs.org
Cobalt-based catalytic systems, aided by chiral ligands, have also shown great promise in achieving asymmetric C(sp3)–C(sp3) coupling with remote stereocontrol. chinesechemsoc.org These advancements are crucial for constructing complex chiral molecules from simple, readily available starting materials. The development of new chiral ligands and catalytic systems continues to be a major focus, aiming to expand the scope and efficiency of asymmetric transformations of arylalkynes. mdpi.comsnnu.edu.cn
Integration of Machine Learning and AI in Arylalkyne Research
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical research, including the study of arylalkynes. ijnc.irresearchgate.net These computational tools can accelerate the discovery of new reactions, optimize reaction conditions, and even predict the properties of novel compounds. ijnc.irnih.gov
AI and ML algorithms can analyze vast datasets of chemical reactions to identify patterns and predict the outcomes of new experiments. pnas.orgmit.edu This predictive power can significantly reduce the number of experiments required, saving time and resources. For instance, machine learning models are being developed to predict reaction outcomes from input variables like formulation and temperature, moving beyond simple optimization to understand the underlying reactivity. pnas.org
In the context of arylalkyne chemistry, AI can be used to:
Discover new catalysts: By screening virtual libraries of potential catalysts, AI can identify promising candidates for specific transformations of arylalkynes, guiding experimental efforts. researchgate.net
Optimize reaction conditions: ML algorithms can efficiently explore the multi-dimensional space of reaction parameters (e.g., temperature, solvent, catalyst loading) to find the optimal conditions for yield and selectivity. ijnc.ir
Predict reactivity: By learning from known reactions, AI models can predict the reactivity of new arylalkyne substrates and suggest novel transformations. pnas.org
Several research groups are actively developing and applying AI/ML tools in chemistry. gu.se For example, software based on advanced AI can now identify novel drug molecules with high accuracy in a fraction of the time it would take with traditional methods. gu.se The fusion of AI with chemical intuition is expected to lead to faster research cycles, more sustainable processes, and the discovery of innovative solutions to pressing chemical challenges. researchgate.net
Sustainable and Green Chemistry Approaches in Arylalkyne Synthesis
The principles of green chemistry, which aim to minimize the environmental impact of chemical processes, are increasingly being applied to arylalkyne synthesis. ijnc.ir This involves the use of renewable resources, the development of more efficient catalytic processes, and the reduction of waste. researchgate.net
Key aspects of green chemistry in this context include:
Catalysis: The use of catalysts is inherently green as it allows for reactions to occur under milder conditions with lower energy consumption and higher selectivity, leading to less waste. researchgate.net The shift from precious metal catalysts to those based on abundant first-row transition metals is a significant step towards sustainability. chinesechemsoc.org
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. jocpr.com Tandem and cascade reactions, where multiple bond-forming events occur in a single pot, are excellent examples of atom-economical processes. nih.gov
Alternative Solvents: Traditional organic solvents are often volatile and hazardous. Research is focused on using greener alternatives such as water, ionic liquids, or even performing reactions in the absence of a solvent. ijnc.ir
Renewable Feedstocks: While not directly related to the functionalization of (Oct-1-yn-3-yl)benzene, the broader field of green chemistry emphasizes the use of biomass and other renewable resources as starting materials for chemical synthesis.
The United Nations Environment Programme (UNEP) has outlined ten objectives for green and sustainable chemistry, which include minimizing chemical hazards, avoiding regrettable substitutions, and advancing the sustainability of both production processes and products. unep.org By adhering to these principles, chemists can develop more environmentally benign methods for the synthesis and transformation of arylalkynes.
Exploration of New Reactivity Modes for Arylalkynes
Researchers are constantly seeking to uncover new ways in which arylalkynes can react to form novel and complex molecular architectures. This exploration of new reactivity modes expands the synthetic chemist's toolbox and enables the construction of previously inaccessible compounds.
One area of active investigation is the development of tandem or cascade reactions, where a single catalytic system promotes a series of transformations in a sequential manner. For example, a visible-light-induced cascade reaction of 2-vinyloxy arylalkynes with thiosulfonates has been developed to produce thio-substituted dibenzofuran (B1670420) derivatives. acs.org This reaction proceeds through a key thiosulfonylation intermediate and represents a new method for constructing polycyclic oxygen heterocycles. acs.org
The functionalization of typically inert C-H bonds is another major frontier. acs.org Rhodium(III)-catalyzed C-H activation and annulation reactions have emerged as a powerful strategy for the rapid assembly of complex fused skeletons from simpler precursors. arkat-usa.org For instance, 2-triazenylbenzaldehydes have been shown to undergo rhodium(I)-catalyzed intermolecular alkyne hydroacylation, followed by a rhodium(III)-catalyzed C-H activation, to achieve multifunctionalization of the benzene (B151609) core. acs.org
Furthermore, mechanistic studies are revealing novel reaction pathways. For example, the transformation of certain aryl ethers has been found to proceed through a selenenylation-deselenenylation process followed by a 1,2-aryl migration, providing a basis for the design of new reactions. researchgate.net The concept of "alkyne origami," where oligoalkynes are folded into polyaromatics, showcases the potential for designing complex transformations by controlling the flow of energy through a series of elementary steps. spbu.ru
The development of these new reactivity modes, often enabled by novel catalytic systems, is crucial for advancing the field of organic synthesis and for accessing a wider range of functionalized molecules derived from arylalkynes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
